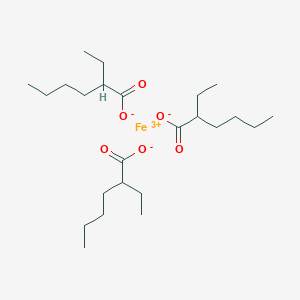

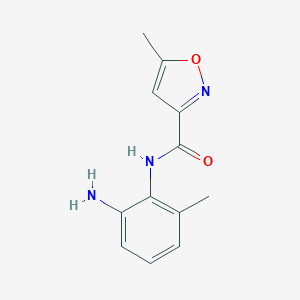

Anthracen-9-yl 2-methylprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

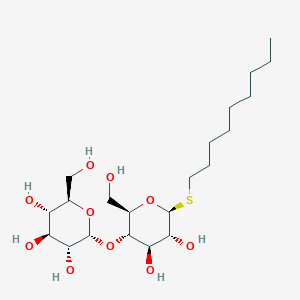

Anthracen-9-yl 2-methylprop-2-enoate is a chemical compound related to the anthracene family, which is known for its three-fused benzene rings and is of significant interest in the field of organic chemistry due to its unique chemical and physical properties. The compound and its derivatives have been the subject of various studies, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of anthracen-9-yl derivatives has been explored through various methods. For instance, a tetracyclic molecule related to anthracen-9-yl derivatives was synthesized using a [4+2] cycloaddition, followed by ring expansion and deoxygenation processes . Another study reported the synthesis of an anthracen-9-yl derivative through a 1,3-dipolar cycloaddition, which resulted in a compound with fluorescence properties . Additionally, high-yield syntheses of anthracen-9-yl derivatives have been achieved by reactions involving anthracene-9-carbaldehyde with different reagents in ethanol . These methods highlight the versatility and reactivity of anthracen-9-yl derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of anthracen-9-yl derivatives has been extensively studied using various spectroscopic techniques. X-ray crystallography, IR, NMR, and GC-MS have been employed to confirm the structures of newly synthesized compounds . The conformational behavior and geometrical parameters of these molecules have been investigated, showing agreement with theoretical calculations . The stability of the molecules has been analyzed using hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

Anthracen-9-yl derivatives participate in a variety of chemical reactions. The reactivity of these compounds has been explored through their ability to form inclusion complexes , and their potential as intermediates in the synthesis of more complex molecules . The electrophilic and nucleophilic sites on these molecules have been identified, which are crucial for understanding their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracen-9-yl derivatives have been a subject of interest. Studies have shown that these compounds exhibit photophysical properties, such as fluorescence, which are influenced by solvent polarity and hydrogen bonding . The thermodynamics of inclusion complex formation with β-cyclodextrin has been investigated, revealing insights into the nonbonded interactions that drive complexation . Additionally, the emissive state of these compounds has been studied in different environments, providing a deeper understanding of their excited-state behavior .

Applications De Recherche Scientifique

Vibrational Spectra and Molecular Docking Studies :

- Ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate has been analyzed for its molecular conformation, vibrational spectra, and quantum chemical parameters (Mary et al., 2015). This study also included molecular docking to suggest potential inhibitory activity against insulin-degrading enzyme (IDE).

Fluorescent Receptor for Metal Ion Detection :

- A novel fluorescent receptor with anthracene and methyl 3-aminobenzoate showed high selectivity and sensitivity for Cu2+, making it useful for metal ion detection in scientific applications (Malkondu et al., 2015).

Regioselective Synthesis in Organic Chemistry :

- The compound has been used in the regioselective synthesis of 2‐Imino‐1,3‐thiazolidin‐4‐ones, showcasing its utility in organic synthesis and structural analysis (Klika et al., 2002).

Photomechanical Properties :

- Anthracene derivatives have been studied for their photomechanical properties, such as the E → Z photoisomerization of 9-divinylanthracene malonitrile, highlighting their potential in photomechanical material development (Zhu et al., 2016).

Optical and Electronic Applications :

- Research on anthracene-based emitters has shown their efficacy in nondoped deep-blue fluorescent OLEDs, indicating their potential in optical and electronic applications (Wang et al., 2020).

Chemical Sensing and Imaging :

- Anthracene derivatives have been used in chemosensor activities for metal ions and as probes for optical cell imaging, demonstrating their versatility in chemical sensing and biomedical imaging (Densil et al., 2018).

Orientations Futures

Anthracen-9-yl 2-methylprop-2-enoate has been used in the creation of a novel electrochemical sensor for the detection of heavy metal ions . This indicates potential future directions in the development of sensing platforms for hazardous metal ions . Additionally, new anthracene-oxadiazole derivatives could play an important role in the development of organic light emitting devices .

Propriétés

IUPAC Name |

anthracen-9-yl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-12(2)18(19)20-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFRHFIPBWCCMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthracen-9-yl 2-methylprop-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)

![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)

![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)

![2-Chloro-2-ethynylspiro[2.2]pentane](/img/structure/B127648.png)

![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)